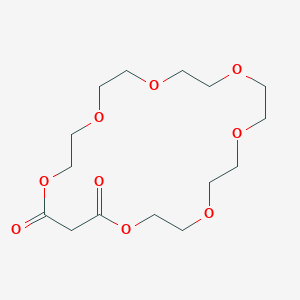
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione is a cyclic compound with the molecular formula C15H26O9. This compound is characterized by its seven oxygen atoms forming a ring structure, which contributes to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione typically involves the cyclization of linear polyether precursors. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the cyclic structure. Industrial production methods may involve the use of high-pressure reactors to achieve the desired cyclization efficiently .
Analyse Chemischer Reaktionen
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclic compounds.
Biology: The compound’s unique structure makes it a useful tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione exerts its effects involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms in its ring structure, which can act as electron donors. The molecular targets and pathways involved vary depending on the specific application and the molecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione can be compared with other cyclic polyethers such as:
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound has six oxygen atoms in its ring structure and is used in similar applications but has different chemical properties due to the fewer oxygen atoms.
1,4,7,10,13,16,19-Heptaoxacyclohenicosan-2-one: Another cyclic polyether with a similar structure but different functional groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific ring size and the number of oxygen atoms, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
76561-94-9 |
|---|---|
Molekularformel |
C15H26O9 |
Molekulargewicht |
350.36 g/mol |
IUPAC-Name |
1,4,7,10,13,16,19-heptaoxacyclodocosane-20,22-dione |
InChI |
InChI=1S/C15H26O9/c16-14-13-15(17)24-12-10-22-8-6-20-4-2-18-1-3-19-5-7-21-9-11-23-14/h1-13H2 |
InChI-Schlüssel |
YKIUOTNEDBTZJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC(=O)CC(=O)OCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


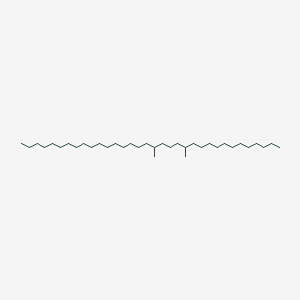
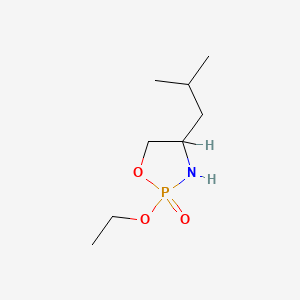
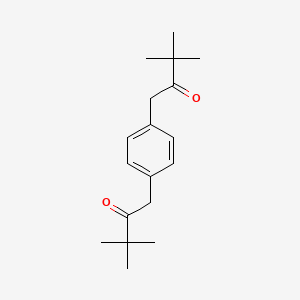

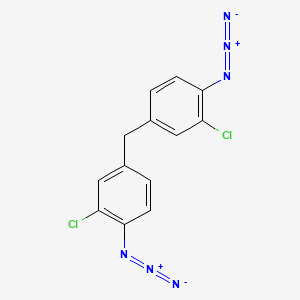
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
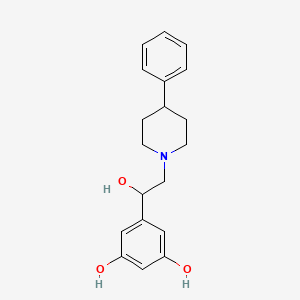
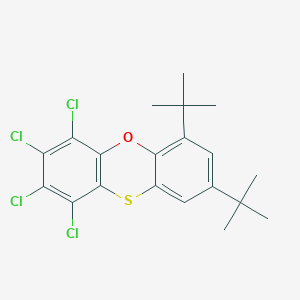
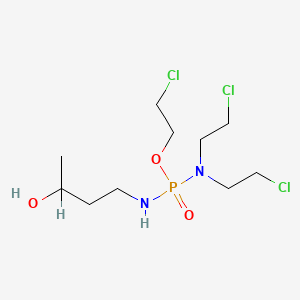
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
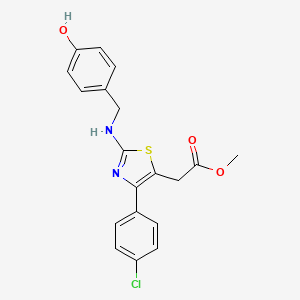

![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
